

Spectroscopic Profile of 4-Nitro-2-picoline N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-2-picoline N-oxide

Cat. No.: B019186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile chemical intermediate, **4-Nitro-2-picoline N-oxide**. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and application in research and development.

Summary of Spectroscopic Data

The empirical formula for **4-Nitro-2-picoline N-oxide** is $C_6H_6N_2O_3$, with a molecular weight of approximately 154.12 g/mol .^[1] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy of **4-Nitro-2-picoline N-oxide** reveals a distinct set of signals corresponding to the protons of the picoline ring and the methyl group. The data is typically acquired in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data of **4-Nitro-2-picoline N-oxide**

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly found in search results	H-3	
Data not explicitly found in search results	H-5	
Data not explicitly found in search results	H-6	
Data not explicitly found in search results	-CH ₃	

Note: Specific chemical shifts and coupling constants were not available in a tabular format in the search results. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-Nitro-2-picoline N-oxide**, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: FT-IR Spectroscopic Data of **4-Nitro-2-picoline N-oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1600	Strong	Aromatic C=C stretching
~1520	Strong	Asymmetric NO ₂ stretching
~1350	Strong	Symmetric NO ₂ stretching
~1250	Strong	N-O stretching
~850	Medium	C-H out-of-plane bending

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-Nitro-2-picoline N-oxide** provides information about its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data of **4-Nitro-2-picoline N-oxide**

m/z	Relative Intensity (%)	Assignment
154	~100	[M] ⁺ (Molecular ion)
138	Moderate	[M-O] ⁺
108	Moderate	[M-NO ₂] ⁺
92	Moderate	[M-O-NO ₂] ⁺
78	High	[C ₅ H ₄ N] ⁺

Note: The fragmentation pattern is a prediction based on the structure and typical behavior of similar compounds under EI-MS conditions. The relative intensities are approximate.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum of **4-Nitro-2-picoline N-oxide** for structural elucidation.

Materials:

- **4-Nitro-2-picoline N-oxide** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Nitro-2-picoline N-oxide** in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative proton ratios.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of **4-Nitro-2-picoline N-oxide** to identify its functional groups.

Materials:

- **4-Nitro-2-picoline N-oxide** sample
- Potassium bromide (KBr), IR grade, desiccated
- Agate mortar and pestle
- Pellet press and die

Instrumentation:

- Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
 - Place approximately 1-2 mg of **4-Nitro-2-picoline N-oxide** and 100-200 mg of dry KBr powder into an agate mortar.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into the pellet die.
 - Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment of the FT-IR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum.

- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

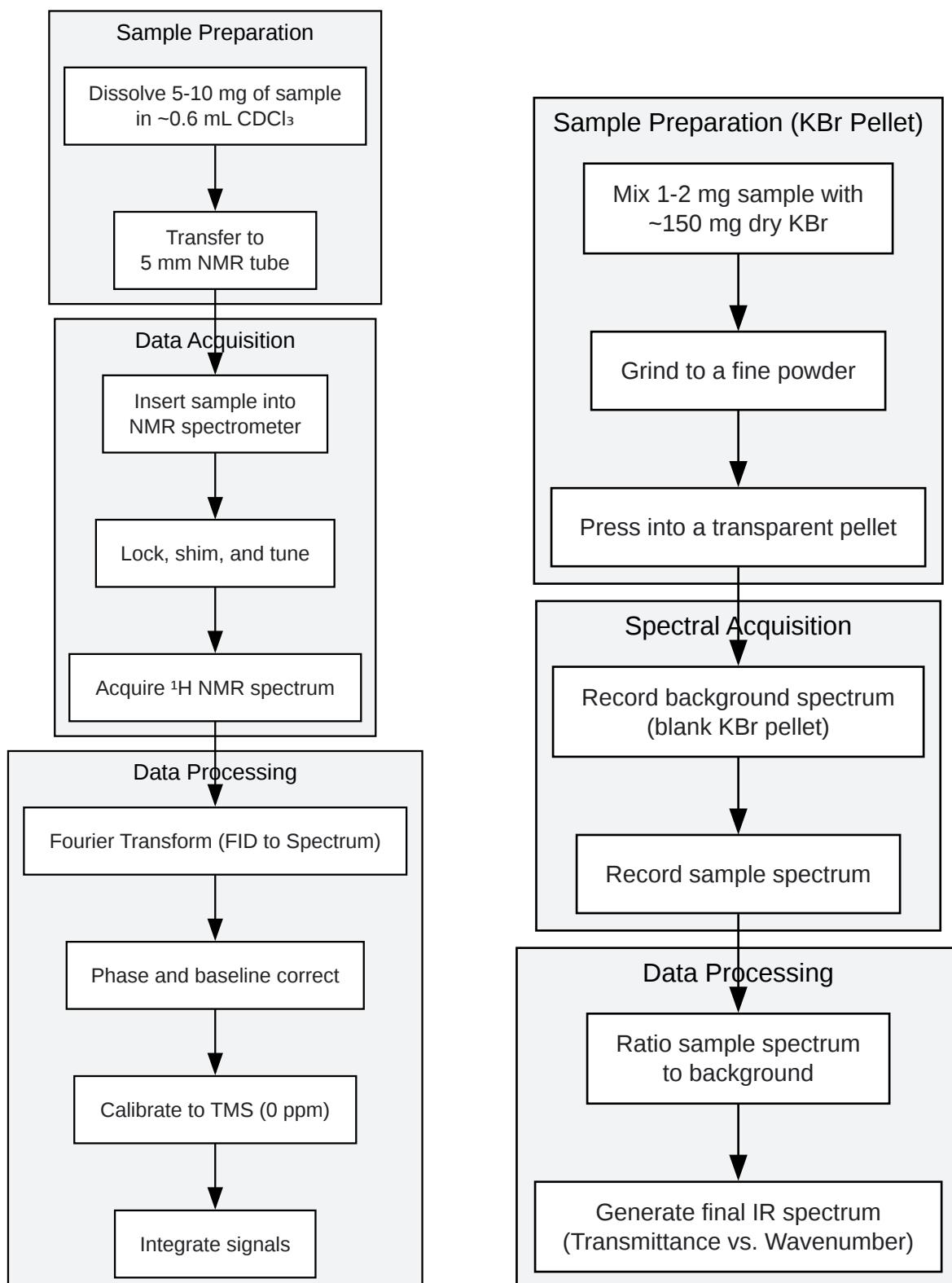
Objective: To determine the molecular weight and fragmentation pattern of **4-Nitro-2-picoline N-oxide**.

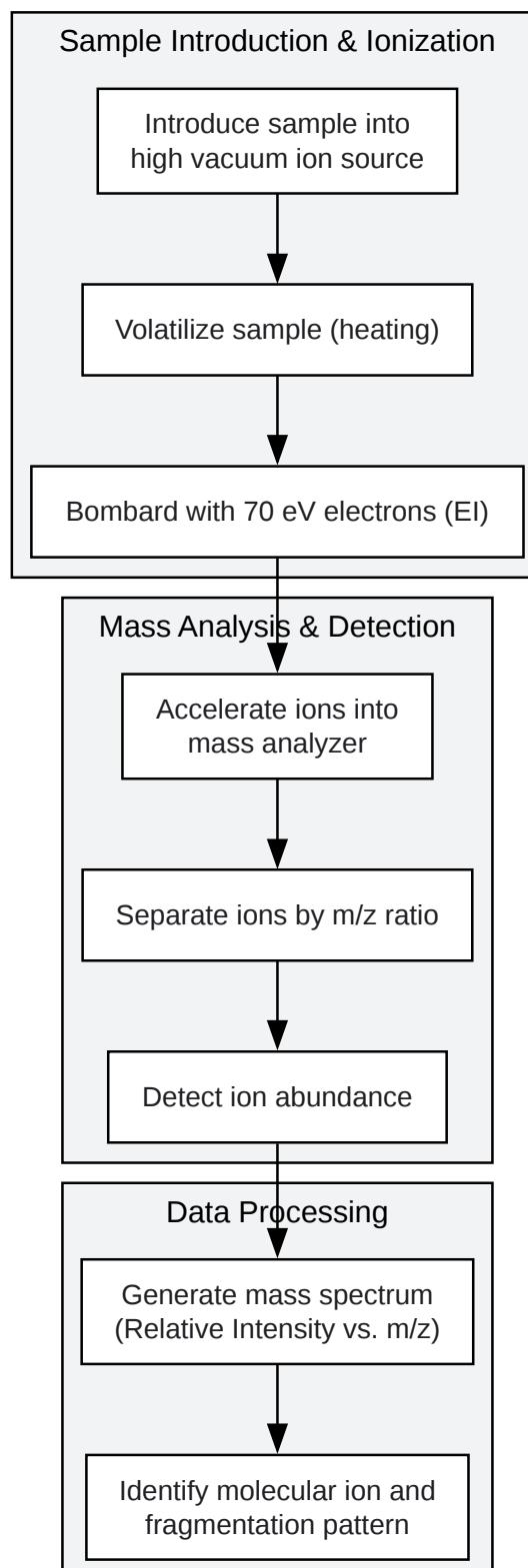
Materials:

- **4-Nitro-2-picoline N-oxide** sample
- Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

- Mass spectrometer equipped with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).


Procedure:


- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile solvent.
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
 - If using a direct insertion probe, the sample is placed in a capillary tube which is then inserted into the ion source and heated to volatilize the sample.
- Ionization: The volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitro-2-picoline N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019186#spectroscopic-data-nmr-ir-mass-of-4-nitro-2-picoline-n-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com